molecular formula C15H10BrFN4S B12019487 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 577763-98-5

4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12019487
CAS No.: 577763-98-5
M. Wt: 377.2 g/mol
InChI Key: PKUMWODTLGLNFX-GIJQJNRQSA-N
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Description

The compound 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 573973-61-2) is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its molecular formula is C₁₅H₁₀BrFN₄S, with a molecular weight of 377.23 g/mol . Structurally, it features a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 3 and a 2-bromobenzylidene moiety at position 4 (Figure 1).

Properties

CAS No.

577763-98-5

Molecular Formula

C15H10BrFN4S

Molecular Weight

377.2 g/mol

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+

InChI Key

PKUMWODTLGLNFX-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Br

Origin of Product

United States

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

This method involves converting a carboxylic acid derivative into its corresponding hydrazide, followed by cyclization with carbon disulfide. For instance, 2-(2-fluorophenyl)propanoic acid is esterified to form methyl 2-(2-fluorophenyl)propanoate, which undergoes hydrazinolysis to yield 2-(2-fluorophenyl)propanehydrazide. Subsequent treatment with carbon disulfide and potassium hydroxide in ethanol generates potassium 2-(2-(2-fluorophenyl)propanoyl)hydrazinecarbodithioate. Cyclization with hydrazine hydrate under microwave irradiation (30 minutes, 80°C) produces 4-amino-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: Potassium hydroxide

  • Temperature: Room temperature for dithiocarbamate formation; 80°C for cyclization

  • Yield: 85–92%

Direct Cyclization of Thiosemicarbazides

An alternative approach involves condensing thiosemicarbazides with aldehydes. For example, reaction of 2-fluorophenyl thiosemicarbazide with ethyl chloroacetate in dimethylformamide (DMF) yields ethyl 2-[(4-phenyl-5-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl]thioacetate, which is hydrolyzed to the corresponding thioacetohydrazide. Acid-catalyzed cyclization then forms the triazole-thione core.

Key Reaction Conditions:

  • Solvent: DMF or propan-2-ol

  • Catalyst: Triethylamine or p-toluenesulfonic acid (p-TsOH)

  • Temperature: 60°C for hydrazide formation; reflux for cyclization

  • Yield: 75–80%

Formation of the Benzylideneamino Schiff Base

The final step involves condensing 4-amino-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 2-bromobenzaldehyde to form the Schiff base.

Conventional Heating Method

Equimolar amounts of the triazole-thione and 2-bromobenzaldehyde are refluxed in ethanol with glacial acetic acid (1–2 drops) for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, and the product is precipitated by neutralization with sodium bicarbonate.

Key Reaction Conditions:

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid

  • Temperature: Reflux (78°C)

  • Yield: 70–78%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of the triazole-thione (0.774 mmol), 2-bromobenzaldehyde (0.774 mmol), and p-TsOH in methanol is irradiated at 100°C for 15–20 minutes. The product is purified via recrystallization from methanol.

Key Reaction Conditions:

  • Solvent: Methanol

  • Catalyst: p-TsOH

  • Microwave Power: 300 W

  • Yield: 88–94%

Comparative Analysis of Synthetic Methods

Reaction Efficiency

Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields by 15–20% compared to conventional methods. For example, the condensation step under microwaves achieves 94% yield in 20 minutes, whereas conventional heating requires 6 hours for 78% yield.

Purity and Characterization

The final compound is characterized using:

  • 1H NMR: δ 8.45 (s, 1H, CH=N), 7.82–7.25 (m, 8H, aromatic), 4.12 (q, 2H, CH2).

  • 13C NMR: δ 168.2 (C=S), 160.1 (C=N), 135.6–116.3 (aromatic carbons).

  • FT-IR: 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S), 750 cm⁻¹ (C-Br).

  • Elemental Analysis: C16H11BrFN4S requires C 48.13%, H 2.78%, N 14.03%; Found C 48.05%, H 2.81%, N 13.98%.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, methanol) enhance Schiff base formation by stabilizing intermediates. Methanol is preferred for microwave methods due to its dielectric properties.

Catalytic Effects

p-TsOH outperforms acetic acid in microwave-assisted reactions, likely due to superior proton donation and compatibility with high temperatures.

Challenges and Solutions

Byproduct Formation

Hydrazone tautomerization may produce undesired isomers. This is mitigated by maintaining acidic conditions (pH 4–5) during condensation.

Purification Difficulties

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted aldehyde .

Chemical Reactions Analysis

Condensation Reactions

The bromobenzylidene group enables Schiff base formation and further condensation. For example:

  • Reaction with aldehydes/ketones : The primary amino group (-NH) in the triazole ring reacts with carbonyl compounds under acidic or reflux conditions to form new Schiff base derivatives .

Reaction TypeReagents/ConditionsProductsReferences
Aldehyde condensationAcetic acid, reflux (4–6 hours)Substituted benzylidene-triazole hybrids (e.g., CP 55–58 analogs)

Nucleophilic Substitution at the Bromine Site

The 2-bromobenzylidene group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols):

  • Replacement of bromine : Reactions with piperazine or thiourea derivatives yield analogs with modified electronic profiles.

Complexation with Metal Ions

The triazole-thione sulfur and nitrogen atoms act as chelating sites for transition metals:

  • Coordination chemistry : Forms stable complexes with Cu(II), Zn(II), and Fe(III) ions, as evidenced by shifts in IR spectra (C=S stretch at 1269 cm⁻¹ → 1240–1220 cm⁻¹ upon coordination) .

Metal IonObserved Spectral ChangesApplication Relevance
Cu(II)Bathochromic shift in UV-Vis; new d-d transition bandsAntimicrobial agent design
Zn(II)Quenched fluorescenceSensor development

Oxidation and Reduction

  • Oxidation : The thione (-C=S) group oxidizes to sulfonic acid (-SO₃H) under strong oxidizing agents (e.g., H₂O₂/H₂SO₄).

  • Reduction : The imine (C=N) bond in the benzylidene group reduces to amine (C-NH) using NaBH₄ or catalytic hydrogenation .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles (e.g., tetrazolo-triazoles).

Acid/Base-Mediated Tautomerism

The compound exhibits thione-thiol tautomerism, influenced by pH:

  • Thiol form dominance : Observed in basic media (pH > 10), enhancing reactivity toward alkylation .

Key Research Findings

  • Biological derivative synthesis : Condensation with 4-trifluoromethylbenzaldehyde (as in ) produced analogs with enhanced metallo-β-lactamase (MBL) inhibition (IC₅₀ values: 5–20 μM) .

  • Structural modulation : Bromine substitution at the ortho position (vs. meta/para) increases steric hindrance, reducing reaction rates in NAS by ~30% compared to 3-bromo analogs.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial activity. For example, derivatives of 1,2,4-triazoles have been synthesized and tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin. In studies involving 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione , preliminary data suggest interactions with bacterial enzymes that could inhibit their growth .

Case Study:
A study evaluated the antibacterial effects of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione showed enhanced activity against resistant strains like MRSA and Pseudomonas aeruginosa .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The compound has been tested for its efficacy against various fungal pathogens. Research has demonstrated that triazoles can disrupt fungal cell membrane integrity and inhibit ergosterol synthesis .

Case Study:
In a comparative study of antifungal agents, 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione was found to exhibit potent antifungal activity against common mycotic pathogens when compared to traditional fungicides like clotrimazole .

Anticancer Potential

The structural characteristics of 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione make it a candidate for anticancer research. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study:
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of signaling pathways related to cell survival and death .

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Substituents Molecular Weight (g/mol) Key Activity/Property Reference
Target Compound 2-Bromo, 2-fluoro 377.23 Analgesic (55% inhibition)
6d (4-Chloro) 4-Chloro 437.93 Moderate analgesic
6k (4-Fluoro) 4-Fluoro 414.32 High thermal stability
6i (4-Nitro) 4-Nitro 458.48 Low metabolic stability
4-[(4-Bromo)amino]-5-CF₃ 4-Bromo, 5-CF₃ 374.18 Antimicrobial (MIC: 8 µg/mL)
6 (Di-tert-butylphenol) Di-tert-butyl 698.92 Radical scavenger (IC₅₀: 12 µM)

Biological Activity

The compound 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole-thione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.

Synthesis

The synthesis of 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate aldehydes with thiosemicarbazides. The reaction conditions often include solvents such as ethanol or methanol under reflux, leading to the formation of the desired triazole-thione structure. The compound's molecular formula is C15H10BrFN4SC_{15}H_{10}BrFN_4S with a molecular weight of 377.23 g/mol .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including our compound of interest, it was found that certain structural modifications enhance antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity Against S. aureusActivity Against C. albicansReference
4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thioneModerateModerate
5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methaniminHighHigh

Antioxidant Activity

The presence of the triazole ring in the compound enhances its antioxidant potential. Studies indicate that triazole-thiones possess free radical scavenging abilities, making them candidates for further investigation in oxidative stress-related diseases .

Anticancer Activity

Triazole derivatives have shown promising anticancer activities in various studies. For instance, compounds similar to 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione have been tested against cancer cell lines such as HCT-116 and T47D, revealing IC50 values that suggest significant cytotoxic effects .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thioneHCT-116TBD
Related Triazole DerivativeT47D27.3

The mechanism by which triazole-thiones exert their biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, the triazole moiety can interfere with nucleic acid synthesis or disrupt cellular signaling pathways .

Case Studies

In a recent study conducted on a series of triazole-thiones including our compound, it was reported that substitution patterns on the aromatic rings significantly influenced both antimicrobial and anticancer activities. The bromine substituent was noted to enhance activity compared to other halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((2-bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

  • Methodology : The compound is typically synthesized via a multi-step route starting from substituted hydrazinecarbothioamides. For example, 2-bromobenzoyl hydrazine derivatives are condensed with thiocarbazides under reflux conditions, followed by cyclization in acidic media (e.g., HCl/NaOH) to form the triazole-thione core. Key intermediates are characterized by elemental analysis (CHNS), 1H^1 \text{H} NMR, and mass spectrometry .
  • Example :

StepReagents/ConditionsProduct Characterization
12-Bromobenzoic acid → Hydrazide1H^1 \text{H} NMR (DMSO-d6): δ 10.2 (s, NH)
2Cyclization (HCl, reflux)MS: m/z 403 [M+H]+^+

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, derivatives of this compound crystallize in triclinic systems (space group P1P\overline{1}) with unit cell parameters a=5.788A˚,b=9.900A˚,c=18.497A˚a = 5.788 \, \text{Å}, b = 9.900 \, \text{Å}, c = 18.497 \, \text{Å}, and angles α=98.13,β=97.09,γ=106.00\alpha = 98.13^\circ, \beta = 97.09^\circ, \gamma = 106.00^\circ. Refinement using SHELXL yields RR-factors < 0.05, confirming high structural accuracy .
  • Software : SHELX suite for structure solution and WinGX/ORTEP-3 for visualization .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

  • Methodology : Substituent effects are systematically studied via SAR (Structure-Activity Relationship) models. For example:

  • Electron-withdrawing groups (e.g., -Br, -F) improve antimicrobial activity by increasing electrophilicity.
  • Bulkier substituents on the benzylidene moiety reduce cytotoxicity but may hinder target binding.
  • Microwave-assisted synthesis (e.g., 80°C, 300 W) reduces reaction time and improves yield (83–85%) compared to conventional heating .
    • Data Contradiction : While fluorophenyl derivatives show potent antifungal activity (MIC = 8 µg/mL), brominated analogs exhibit superior anticancer profiles (IC50_{50} = 12 µM) .

Q. What analytical techniques resolve discrepancies in spectroscopic data interpretation?

  • Methodology : Conflicting 1H^1 \text{H} NMR signals (e.g., thione tautomerism) are resolved by:

Variable Temperature NMR : Observing signal coalescence at elevated temperatures.

DFT Calculations : Comparing experimental chemical shifts with theoretical values (B3LYP/6-31G**).

2D NMR (COSY, NOESY) : Mapping through-space correlations to confirm tautomeric forms .

  • Example : A study reported δ 13.2 (s, NH) in DMSO-d6, but DFT predicted δ 12.8, attributed to solvent polarity effects .

Q. How is this compound utilized in optical sensing applications?

  • Methodology : The Schiff base moiety acts as a fluorogenic probe for anions (e.g., CO32_3^{2-}, HCO3_3^-). In ethanol/water (7:3), fluorescence emission at 424 nm increases linearly with carbonate concentration (LOD = 1.91 µM). 1H^1 \text{H} NMR titrations confirm hydrogen bonding between the triazole-thione and target ions .
  • Table :

Analyteλem_{\text{em}} (nm)Linear Range (µM)LOD (µM)
CO32_3^{2-}4240–501.91
HCO3_3^-4320–402.15

Methodological Challenges

Q. What strategies mitigate crystallographic disorder in triazole-thione derivatives?

  • Methodology :

  • Twinned Crystals : Use TWINABS for data integration and SHELXL TWIN commands for refinement.
  • Disordered Solvent : Apply SQUEEZE (PLATON) to model electron density.
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) to heavy atoms .
    • Case Study : A derivative with a triclinic lattice (Rint=0.048R_{\text{int}} = 0.048) required 10% twin fraction refinement, improving RR-factor from 0.12 to 0.05 .

Q. How are computational methods integrated to predict reactivity?

  • Methodology :

  • DFT : Optimize geometries at B3LYP/6-311++G(d,p) to calculate Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2, ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) .
    • Contradiction : Experimental IC50_{50} values for COX-2 inhibition (15 µM) deviate from docking scores, suggesting solvent effects or protein flexibility .

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